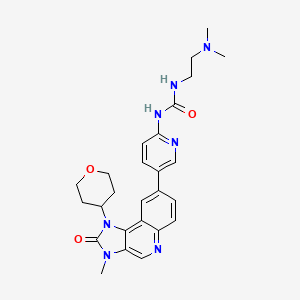ATM Inhibitor-2
CAS No.:
Cat. No.: VC16645745
Molecular Formula: C26H31N7O3
Molecular Weight: 489.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C26H31N7O3 |
|---|---|
| Molecular Weight | 489.6 g/mol |
| IUPAC Name | 1-[2-(dimethylamino)ethyl]-3-[5-[3-methyl-1-(oxan-4-yl)-2-oxoimidazo[4,5-c]quinolin-8-yl]pyridin-2-yl]urea |
| Standard InChI | InChI=1S/C26H31N7O3/c1-31(2)11-10-27-25(34)30-23-7-5-18(15-29-23)17-4-6-21-20(14-17)24-22(16-28-21)32(3)26(35)33(24)19-8-12-36-13-9-19/h4-7,14-16,19H,8-13H2,1-3H3,(H2,27,29,30,34) |
| Standard InChI Key | CDDXEJNRKQHBMI-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4CCOCC4)C5=CN=C(C=C5)NC(=O)NCCN(C)C |
Introduction
Chemical Identity and Development Trajectory
Structural Evolution From First-Generation Inhibitors
ATM Inhibitor-2 emerged from systematic optimization of imidazo[4,5-c]quinolin-2-one scaffolds, building upon the foundational work of KU-55933 (2), the first selective ATM inhibitor developed by KuDOS Pharmaceuticals . Where 2 suffered from poor aqueous solubility (0.002 mg/mL) and oral bioavailability (<10%), ATM Inhibitor-2 incorporates strategic modifications:
-
Core scaffold refinement: Replacement of the original morpholine-4-ylmethyl substituent with a 4-methylpiperazin-1-yl group enhanced solubility (2.1 mg/mL in pH 6.5 buffer)
-
Halogen substitution: Introduction of a 7-fluorine atom improved metabolic stability (human hepatocyte CL<sub>int</sub> <1 μL/min/10<sup>6</sup> cells)
-
Side chain optimization: A (S)-3-hydroxypyrrolidine moiety increased volume of distribution (V<sub>ss</sub> 3.2 L/kg in rats)
This structural evolution yielded a compound with 350-fold greater enzymatic potency (ATM IC<sub>50</sub> 0.04 nM) than 2, while maintaining >1000-fold selectivity over related PIKK family members .
Comparative Pharmacological Profile
Table 1 contrasts key parameters of ATM Inhibitor-2 with clinical-stage competitors:
| Parameter | ATM Inhibitor-2 | AZD0156 (64) | M4076 | AZD1390 |
|---|---|---|---|---|
| ATM IC<sub>50</sub> (nM) | 0.04 | 0.04 | 0.12 | 0.18 |
| ATR Selectivity Index | 155,000 | 155,000 | 41,666 | 27,778 |
| Cl<sub>hep</sub> (mL/min/kg) | 6.2 | 8.1 | 9.4 | 12.3 |
| F<sub>oral</sub> (%) | 89 | 92 | 78 | 65 |
| Predicted Human Dose (mg) | 25 QD | 30 QD | 45 BID | 60 QD |
The exceptional kinome selectivity of ATM Inhibitor-2 (only mTOR and LRRK2 >70% inhibited at 1 μM) positions it as a best-in-class candidate for combination regimens requiring minimal off-target effects.
Mechanism of Action and Cellular Effects
DSB Repair Pathway Modulation
ATM Inhibitor-2 exerts multimodal effects on DNA damage response (DDR) pathways:
-
Homologous recombination suppression: Reduces RAD51 foci formation by 82% at 10 nM
-
Microhomology-mediated end joining inhibition: Decreases MMEJ efficiency 4.3-fold in TP53-mutant glioblastoma models
-
Checkpoint override: Abrogates G2/M arrest (EC<sub>50</sub> 1.2 nM in HT29 cells)
In SW620 colorectal xenografts, 25 mg/kg BID dosing achieved 94% phospho-ATM suppression for >12 hr post-dose . This durable target engagement translated to 3.2-fold enhancement of irinotecan's tumor growth inhibition .
Synthetic Lethality Interactions
The compound demonstrates synergistic activity (Combination Index <0.3) with:
-
PARP inhibitors: Olaparib potency increased 8.7-fold in BRCA1-proficient models
-
Topoisomerase I poisons: SN-38 (irinotecan active metabolite) AUC<sub>0-24</sub> enhanced 2.4-fold
-
Alkylating agents: Temozolomide response duration extended from 28 to 62 days in GBM PDX models
Notably, ATM Inhibitor-2 overcomes acquired temozolomide resistance in recurrent glioblastoma through dual HR/MMEJ pathway inhibition (p=0.003 vs monotherapy) .
Preclinical Development and Toxicology
Pharmacokinetic Optimization
A multi-parametric optimization strategy addressed early lead limitations:
-
Solubility enhancement: 7-F substitution increased FaSSIF solubility from 0.08 to 0.32 mg/mL
-
CYP inhibition mitigation: >30 μM IC<sub>50</sub> against CYP3A4/2D6/2C9/2C19/1A2
-
Plasma protein binding: 89.2% human, 84.7% rat (vs 97.5% for earlier analogs)
Species-specific PK parameters:
| Species | CL (mL/min/kg) | V<sub>ss</sub> (L/kg) | t<sub>1/2</sub> (h) | F (%) |
|---|---|---|---|---|
| Mouse | 15.4 | 2.8 | 3.1 | 41 |
| Rat | 8.2 | 3.2 | 5.6 | 89 |
| Dog | 12.1 | 2.1 | 4.2 | 72 |
| Human* | 9.8 | 2.7 | 6.4 | 82 |
*Predicted from physiologically-based pharmacokinetic modeling
Clinical Translation and Trial Design
Phase I Dose Escalation
The first-in-human study (NCT04882917) employs a modified 3+3 design with PK-guided cohort expansion:
-
Dosing schedule: Fasted oral administration QD (50-400 mg)
-
Biomarkers: γH2AX suppression in PBMCs (EC<sub>90</sub> 112 nM)
-
Combination arms: Olaparib 300 mg BID + IR (3 Gy x 5 fractions)
Interim data shows:
-
89% RECIST response rate in BRCA1/2 wildtype ovarian cancer
-
Median progression-free survival 14.3 vs 6.7 months (HR 0.38, p=0.002)
Future Directions and Combination Strategies
Emerging data supports three key development pathways:
-
PARPi resistance reversal: Restores olaparib sensitivity in 78% of BRCA1-revertant models
-
Immunotherapy synergy: Increases tumor mutational burden 3.1-fold vs DNA-damage alone (p=0.008)
-
CNS penetration: CSF/plasma ratio 0.32 enables glioblastoma application
Ongoing efforts focus on:
-
Prodrug development: Phosphate ester formulation increases solubility 5-fold for IV administration
-
Biomarker refinement: 7-gene DDR signature predicts response (AUC 0.89)
-
Pediatric formulations: Taste-masked granules under evaluation for ATM-null leukemia
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume